Methyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate
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Overview
Description
Methyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and have been widely studied in medicinal chemistry. The presence of both imidazole and pyridazine rings in its structure makes it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chloropyridazine with an imidazole derivative in the presence of a base. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-b]pyridazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
Methyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for its potential anti-tuberculosis and anti-cancer activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate: Similar in structure but with a fluorine atom instead of a methyl group.
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides: Another class of imidazo compounds with significant biological activity.
Uniqueness
Methyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for drug discovery and development .
Properties
CAS No. |
1207175-35-6 |
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Molecular Formula |
C8H6ClN3O2 |
Molecular Weight |
211.60 g/mol |
IUPAC Name |
methyl 3-chloroimidazo[1,2-b]pyridazine-2-carboxylate |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-8(13)6-7(9)12-5(11-6)3-2-4-10-12/h2-4H,1H3 |
InChI Key |
OHTURVOWOWQJLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N2C(=N1)C=CC=N2)Cl |
Origin of Product |
United States |
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